molecular formula C13H11NO4 B14896271 2-(Furan-3-carboxamido)-2-phenylacetic acid

2-(Furan-3-carboxamido)-2-phenylacetic acid

Cat. No.: B14896271
M. Wt: 245.23 g/mol
InChI Key: YIJGOMNGXUWPBP-UHFFFAOYSA-N
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Description

2-(Furan-3-carboxamido)-2-phenylacetic acid is an organic compound that belongs to the class of furan derivatives. This compound features a furan ring attached to a carboxamide group and a phenylacetic acid moiety. Furan derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-3-carboxamido)-2-phenylacetic acid typically involves the reaction of furan-3-carboxylic acid with phenylacetic acid derivatives. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of furan-3-carboxylic acid and the amine group of phenylacetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-3-carboxamido)-2-phenylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Furan-3-carboxamido)-2-phenylacetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Furan-3-carboxamido)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and carboxamide group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This compound may also interact with cellular pathways involved in inflammation, apoptosis, or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Furan-3-carboxamido)-2-phenylacetic acid is unique due to its specific combination of the furan ring, carboxamide group, and phenylacetic acid moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

2-(furan-3-carbonylamino)-2-phenylacetic acid

InChI

InChI=1S/C13H11NO4/c15-12(10-6-7-18-8-10)14-11(13(16)17)9-4-2-1-3-5-9/h1-8,11H,(H,14,15)(H,16,17)

InChI Key

YIJGOMNGXUWPBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=COC=C2

Origin of Product

United States

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